N,N,N',N'-Tetraethylethylenediamine

Catalog No.
S703298
CAS No.
150-77-6
M.F
C10H24N2
M. Wt
172.31 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N,N',N'-Tetraethylethylenediamine

CAS Number

150-77-6

Product Name

N,N,N',N'-Tetraethylethylenediamine

IUPAC Name

N,N,N',N'-tetraethylethane-1,2-diamine

Molecular Formula

C10H24N2

Molecular Weight

172.31 g/mol

InChI

InChI=1S/C10H24N2/c1-5-11(6-2)9-10-12(7-3)8-4/h5-10H2,1-4H3

InChI Key

DIHKMUNUGQVFES-UHFFFAOYSA-N

SMILES

CCN(CC)CCN(CC)CC

Canonical SMILES

CCN(CC)CCN(CC)CC
  • Basicity

    TEEDA is a strong Brønsted–Lowry base, meaning it readily accepts protons (H⁺ ions). This property makes it useful as a catalyst in organic synthesis reactions, where it can deprotonate substrates to initiate or accelerate reactions [].

  • Lewis basicity

    TEEDA can also act as a Lewis base, donating lone pairs of electrons to form coordinate covalent bonds with Lewis acids. This property allows it to form complexes with metal ions, which can be employed as catalysts or reagents in various research applications [].

  • Solubility

    TEEDA is miscible with many organic solvents and water, making it a versatile reaction medium for various research purposes [].

Here are some specific examples of how TEEDA is used in scientific research:

  • Organic synthesis

    TEEDA is commonly used as a base catalyst in a variety of organic reactions, including deprotonation, alkylation, and condensation reactions [, ].

  • Polymerization

    TEEDA can act as a catalyst or ligand in polymerization reactions, influencing the formation and properties of polymers [].

  • Coordination chemistry

    TEEDA forms complexes with various metal ions, which can be used as catalysts, reagents, or precursors for the synthesis of other materials [].

  • Material science

    TEEDA can be used in the synthesis of various materials, such as metal-organic frameworks (MOFs) and ionic liquids, which have potential applications in gas storage, catalysis, and separation processes [, ].

N,N,N',N'-Tetraethylethylenediamine (TEEDA), also known as 1,2-bis(diethylamino)ethane, is a colorless liquid organic compound with the chemical formula (C2H5)2NCH2CH2N(C2H5)2 []. It is a type of diamine, meaning it contains two amine groups (-NH2) attached to a central carbon chain. TEEDA is not naturally occurring and is synthesized in laboratories for various research applications [].


Molecular Structure Analysis

TEEDA's key feature is its central ethane (C2H6) chain with two ethyl (C2H5) groups attached to each of the terminal carbon atoms through amine linkages (NH) []. This structure results in a relatively bulky molecule with steric hindrance, meaning the ethyl groups can hinder the approach of other molecules to the central amine groups. This steric effect can influence TEEDA's reactivity and interactions with other molecules [].


Chemical Reactions Analysis

Synthesis

TEEDA is typically synthesized through the reaction of 1,2-dichloroethane (ethylene dichloride) with diethylamine [].

CICH2CH2Cl + 2(C2H5)2NH -> (C2H5)2NCH2CH2N(C2H5)2 + 2HCl

Other Reactions

Due to its amine functionality, TEEDA can participate in various reactions, including:

  • Acid-base reactions: TEEDA acts as a weak base and can react with acids to form salts.
  • Condensation reactions: TEEDA can react with aldehydes and ketones to form imines.

Physical And Chemical Properties Analysis

  • Molecular Formula: C10H24N2 []
  • Molecular Weight: 188.34 g/mol []
  • Melting Point: -30 °C (estimated) []
  • Boiling Point: 270-272 °C []
  • Density: 0.8 g/mL (estimated) []
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane, slightly soluble in water []

Mechanism of Action (Not Applicable)

Currently, there is no significant research on TEEDA's specific mechanism of action in biological systems.

TEEDA is likely to exhibit similar hazards as other diamines:

  • Flammability: TEEDA is expected to be flammable based on its organic structure [].
  • Toxicity: Information on specific toxicity is limited, but diamines can be irritating to the skin, eyes, and respiratory system.
  • Reactivity: TEEDA can react with strong acids and oxidizing agents.

XLogP3

1.8

Boiling Point

192.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (82.28%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

150-77-6

General Manufacturing Information

1,2-Ethanediamine, N1,N1,N2,N2-tetraethyl-: ACTIVE

Dates

Modify: 2023-08-15

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